2'-Epi Docetaxel

Overview

Description

“2’-Epi Docetaxel” is a variant of Docetaxel . Docetaxel is a clinically well-established anti-mitotic chemotherapy medication used for the treatment of different types of cancer, including breast, ovarian, and non-small cell lung cancer .

Synthesis Analysis

The synthesis of Docetaxel involves complex processes. It is a semisynthetic form of paclitaxel, extracted from the needle of the European yew tree (Taxus baccata L) with higher efficacy than paclitaxel . The formulation of Docetaxel has been studied extensively, with efforts made to develop oral Docetaxel formulation to ease administration of the drug .

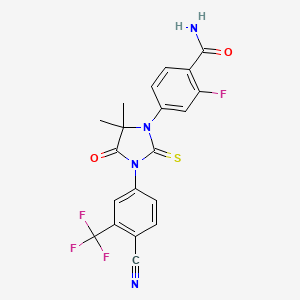

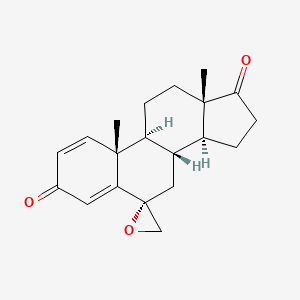

Molecular Structure Analysis

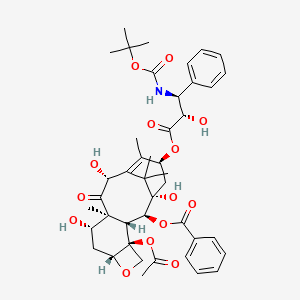

Docetaxel is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . It reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio .

Chemical Reactions Analysis

Docetaxel exerts its cytotoxicity by binding to β-tubulin, stabilizing microtubule structures and inhibiting the depolymerization of microtubules with subsequent inhibition of cell growth .

Physical and Chemical Properties Analysis

Docetaxel is a tetracyclic diterpenoid is paclitaxel whose N-benzyloxycarbonyl group has been replaced by N-tert-butoxycarbonyl . There is also subsequent replacement at position 10 of an acetoxy group by a hydroxy group .

Scientific Research Applications

Prostate Cancer : A combination of Docetaxel (D) and Epirubicin (EPI) was compared with Docetaxel and Prednisone in advanced castrate-resistant prostate cancer patients. The D/EPI combination showed superior progression-free survival and median survival compared to the D/P arm, and both regimens were generally well-tolerated (Petrioli et al., 2011).

Breast Cancer : A multicenter phase II study evaluated the efficacy and tolerability of Docetaxel and Epirubicin as front-line treatment in women with advanced breast cancer. The study reported a high overall response rate, with the treatment being effective and well tolerated (Mavroudis et al., 2000).

Pharmacokinetics in Breast Cancer : The relationship between pharmacokinetics and hematologic toxicity of the Epirubicin-Docetaxel regimen in breast cancer patients was studied. The research aimed to characterize the pharmacokinetics of both drugs and describe their relationship to dose-limiting hematologic toxicity (Sandström et al., 2005).

Combination Therapy for Breast Cancer : The clinical effects, side effects, and prognosis of Docetaxel combined with Epirubicin in neoadjuvant chemotherapy for locally advanced breast cancer were explored. This combination was found to be advantageous with better effects, fewer side effects, and a better prognosis (Chen Jin-hu, 2013).

Gastric Cancer : A systematic review and meta-analysis were conducted to compare the efficacy and toxicities of Docetaxel-based chemotherapy with Epirubicin-containing regimens for metastatic gastric cancer. The study suggested a similar activity of both chemotherapeutic regimens in metastatic gastric cancer (Petrioli et al., 2016).

Advanced Gastric Carcinoma : The efficacy and safety of an Epirubicin, Cisplatin, and Docetaxel combination in patients with advanced gastric carcinoma were investigated. This combination was found to be active and well-tolerated (di Lauro et al., 2005).

Mechanism of Action

- Specifically, 2’-Epi Docetaxel binds to β-tubulin dimers in a 1:1 stoichiometric ratio, leading to the hyper-stabilization of microtubules. Unlike colchicine (which depolymerizes microtubules), 2’-Epi Docetaxel arrests their function by preventing dynamic instability .

Target of Action

Mode of Action

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2’-Epi Docetaxel exerts its effects by interacting with microtubules in cells. It binds to microtubules with high affinity in a 1:1 stoichiometric ratio, preventing cell division and promoting cell death . This interaction with microtubules is crucial for its role in biochemical reactions.

Cellular Effects

2’-Epi Docetaxel has significant effects on various types of cells and cellular processes. It inhibits the proliferation of cells by inducing a sustained mitosis block at the metaphase–anaphase boundary . It also disrupts tubulin in the cell membrane and directly inhibits the disassembly of the interphase cytoskeleton . These effects may result in the disruption of many vital cell functions such as locomotion, intracellular transport, and transmission of proliferative transmembrane signals .

Molecular Mechanism

The molecular mechanism of action of 2’-Epi Docetaxel involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to microtubules but does not interact with dimeric tubulin . This binding prevents the depolymerization of microtubules, leading to mitotic arrest and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Epi Docetaxel change over time. It has been observed that docetaxel induces an increase in tumor cell invasion when lymphatic endothelial cells are present . This effect can be attenuated by inhibition of VEGFR3 .

Dosage Effects in Animal Models

In animal models, the effects of 2’-Epi Docetaxel vary with different dosages. A study found that a dosage of 1 mg/kg on alternate days was the most effective and safest dose . Higher doses were found to be lethal .

Metabolic Pathways

2’-Epi Docetaxel is involved in several metabolic pathways. The main metabolic pathway consists of oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring as well as cyclization of the side chain .

Transport and Distribution

2’-Epi Docetaxel is transported and distributed within cells and tissues. It has a high volume of distribution and clearance, indicative of extensive drug distribution and protein binding .

Subcellular Localization

The subcellular localization of 2’-Epi Docetaxel is primarily associated with microtubules . It binds to microtubules and inhibits their depolymerization, leading to mitotic arrest and cell death .

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32-,33-,35-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOTLJHXYCWBA-KWUUUEAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928192 | |

| Record name | 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133577-33-0 | |

| Record name | S-erythro-Taxotere | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133577330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.